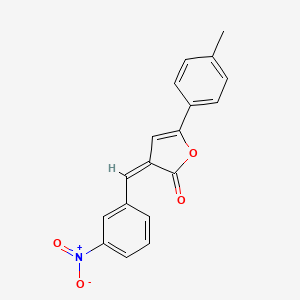

5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-methylphenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, commonly known as Nitro-musk, is a synthetic fragrance compound that has been widely used in the perfume industry since the early 20th century. Nitro-musk is a yellowish crystalline solid with a strong, musky odor. Despite its widespread use, the potential risks associated with Nitro-musk have been a subject of concern for several decades.

作用機序

Nitro-musk is believed to exert its fragrance properties by binding to odorant receptors in the olfactory epithelium. However, the exact mechanism of action of Nitro-musk on human health and the environment is not fully understood. Some studies have suggested that Nitro-musk may act as an endocrine disruptor by interfering with the hormonal balance in living organisms.

Biochemical and Physiological Effects:

Several studies have reported the potential adverse effects of Nitro-musk on human health and the environment. Nitro-musk has been shown to induce cytotoxicity, genotoxicity, and mutagenicity in various in vitro and in vivo systems. Nitro-musk has also been associated with reproductive and developmental toxicity, neurotoxicity, and immunotoxicity in animal studies.

実験室実験の利点と制限

Nitro-musk has several advantages for use in lab experiments, including its high stability and solubility in various organic solvents. However, Nitro-musk also has some limitations, such as its potential for bioaccumulation and biomagnification in the food chain, which may affect the reliability of the experimental results.

将来の方向性

Further research is needed to fully understand the potential risks associated with Nitro-musk and to develop effective strategies for its management and regulation. Some possible future directions include:

1. Developing alternative fragrances that are safer and more sustainable than Nitro-musk.

2. Conducting long-term exposure studies to assess the chronic effects of Nitro-musk on human health and the environment.

3. Investigating the fate and transport of Nitro-musk in the environment, including its potential for bioaccumulation and biomagnification.

4. Developing analytical methods for the detection and quantification of Nitro-musk in various environmental matrices and biological samples.

5. Establishing regulatory guidelines for the use and disposal of Nitro-musk in the perfume industry.

合成法

Nitro-musk is synthesized by the reaction between 4-methylacetophenone and 3-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the furanone ring. The yield of Nitro-musk can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

科学的研究の応用

Nitro-musk has been extensively studied for its potential toxicological effects on human health and the environment. Several studies have reported the presence of Nitro-musk in various environmental matrices, such as water, sediment, and biota. Nitro-musk has also been detected in human urine and breast milk, indicating its potential for bioaccumulation and biomagnification in the food chain.

特性

IUPAC Name |

(3Z)-5-(4-methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-5-7-14(8-6-12)17-11-15(18(20)23-17)9-13-3-2-4-16(10-13)19(21)22/h2-11H,1H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIFLLBLIRKQAA-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(1-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-naphthyl)oxy]methyl}benzoic acid](/img/structure/B5136112.png)

![1-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5136120.png)

![4-[(dichloroacetyl)amino]benzoic acid](/img/structure/B5136136.png)

![N-[4-(4-pyridinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5136143.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)

![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)

![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5136196.png)

![1-allyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136212.png)